1-(Trifluoroacetyl)piperidin-2-one
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Overview
Description
1-(Trifluoroacetyl)piperidin-2-one is a chemical compound with the molecular formula C7H10F3NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of the trifluoroacetyl group imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trifluoroacetyl)piperidin-2-one can be synthesized through several methods. One common approach involves the reaction of piperidine with trifluoroacetic anhydride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with the temperature maintained at around 0°C to 25°C .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoroacetyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidinones.
Scientific Research Applications
1-(Trifluoroacetyl)piperidin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Trifluoroacetyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a photoreactive probe, binding to noncompetitive GABA receptor antagonists and differentiating their binding sites. The trifluoroacetyl group plays a crucial role in enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
- 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone
- 2,2,2-Trifluoro-1-(piperidin-1-yl)ethan-1-one
- 2,2,2-Trifluoro-1-piperidin-1-ylethanone
Uniqueness: 1-(Trifluoroacetyl)piperidin-2-one stands out due to its specific trifluoroacetyl group, which imparts unique chemical properties such as increased reactivity and stability. This makes it particularly valuable in applications requiring high specificity and reactivity .
Properties
CAS No. |
94363-58-3 |
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Molecular Formula |
C7H8F3NO2 |
Molecular Weight |
195.14 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroacetyl)piperidin-2-one |
InChI |
InChI=1S/C7H8F3NO2/c8-7(9,10)6(13)11-4-2-1-3-5(11)12/h1-4H2 |
InChI Key |
GEPLDFXBBIXQLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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